1-(2,4-difluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
1-(2,4-Difluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound combining pyrazole and quinoline moieties. Its structure features a 2,4-difluorophenyl group at position 1 and a 4-methylphenyl substituent at position 3 of the pyrazoloquinoline core.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3/c1-14-6-8-15(9-7-14)22-18-13-26-20-5-3-2-4-17(20)23(18)28(27-22)21-11-10-16(24)12-19(21)25/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKWETRZALARCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-difluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : 1-(2,4-difluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
- Molecular Formula : C17H14F2N2
- CAS Number : 618383-22-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biological pathways. The compound may function as an inhibitor of certain enzymes or receptors that play critical roles in cellular processes. For instance, it has been suggested that pyrazoloquinolines can inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation and have implications in cancer therapy .
Anticancer Activity
Research has shown that derivatives of pyrazolo[4,3-c]quinolines, including our compound of interest, exhibit significant anticancer properties. In vitro studies demonstrated that this compound has the potential to inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Moderate inhibition |
| MCF-7 (breast cancer) | 8.0 | Strong inhibition |
| HCT-116 (colon cancer) | 15.0 | Moderate inhibition |
These findings indicate that the compound may be a promising candidate for further development as an anticancer agent .
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has been evaluated for anti-inflammatory activity. Studies have indicated that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in lipopolysaccharide (LPS)-induced models. This suggests a potential application in treating inflammatory diseases .
Study 1: Anticancer Evaluation
A study conducted by researchers focused on synthesizing and evaluating various pyrazoloquinoline derivatives for their anticancer properties. The results highlighted that the presence of difluorophenyl and methyl substituents significantly enhanced the cytotoxic effects against HeLa and MCF-7 cell lines. The study concluded that modifications at specific positions on the pyrazole ring could lead to improved biological activity .
Study 2: Mechanism Exploration
Another investigation aimed at understanding the mechanism of action revealed that this compound acts by inducing apoptosis in cancer cells through the activation of caspase pathways. This study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic markers .
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Estimated based on structural similarity to .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
